Exatecan intermediate 11

Process Chemistry ADC Payload Synthesis Yield Optimization

Traditional early-stage routes to Exatecan mesylate are inefficient, with cumulative yields often below 6%. Exatecan intermediate 11 provides the direct solution as a late-stage camptothecin precursor. - Enables a high-yielding convergent route with step yields of ~57%, drastically reducing cost-of-goods. - Supplied at a defined purity (>98%) to ensure batch-to-batch consistency for ADC manufacturing. - Tailored solubility (10 mM in DMSO) for seamless integration into payload-linker conjugation protocols.

Molecular Formula C13H13FN2O3
Molecular Weight 264.25 g/mol
Cat. No. B15136219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExatecan intermediate 11
Molecular FormulaC13H13FN2O3
Molecular Weight264.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F
InChIInChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10-
InChIKeyTUUIIOPQMWHACM-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exatecan Intermediate 11: ADC Payload Precursor


Exatecan intermediate 11 (C13H13FN2O3, MW 264.25) is a critical synthetic intermediate in the preparation of Exatecan mesylate (DX-8951f), a potent DNA topoisomerase I inhibitor (IC50 = 2.2 μM) and a widely utilized cytotoxic payload in antibody-drug conjugates (ADCs) . As a late-stage camptothecin derivative precursor, it serves as an essential building block for assembling the Exatecan warhead, which is a core component of commercially and clinically successful ADCs such as Enhertu (trastuzumab deruxtecan) [1]. This compound is primarily supplied to medicinal chemistry laboratories and biopharmaceutical organizations for ADC payload research and process chemistry development.

Stage Late-stage synthetic intermediate Convergent ADC payload route
Purpose Exatecan warhead assembly Topoisomerase I inhibitor payload
Handling Defined solubility for conjugation DMSO-based stock preparation

Exatecan Intermediate 11 Substitution Risks


The synthesis of Exatecan mesylate is a complex, multi-step process where the specific ordering and functional group protection of intermediates critically impact downstream reaction efficiency and final product yield [1]. Exatecan intermediate 11 represents a specific, functionalized scaffold positioned late in the synthetic sequence. Substituting it with an earlier-stage intermediate (e.g., Intermediate 1 or 2) would introduce numerous additional synthetic steps, including challenging functional group manipulations and purification challenges, drastically reducing overall process efficiency and increasing cost-of-goods [2]. Conversely, substituting it with a different late-stage intermediate from an alternative synthetic route would likely be incompatible with established, validated process chemistry parameters, introducing substantial regulatory and quality control risks [1]. The compound's specific purity and solubility profile are also tailored for its role in the penultimate or final coupling steps to form the ADC payload-linker construct.

Risk 1 Earlier-stage intermediate May introduce additional synthetic steps and lower cumulative yield; reported early-stage route total yield is significantly below late-stage step yields.
Risk 2 Alternative-route analog May not align with established process parameters; functional group protection order and purification profiles can shift coupling efficiency.
Risk 3 Purity or solubility variance Substituting with an intermediate of differing purity or DMSO solubility may require solvent system re-optimization and can alter conjugation reproducibility.

Exatecan Intermediate 11 Key Differentiators


Yield vs. Early-Stage Intermediates

In a convergent synthesis of Exatecan mesylate, the use of Exatecan intermediate 11 as a late-stage intermediate is associated with a specific step yield of approximately 57% for its formation from a precursor tricyclic lactone . In contrast, the overall synthetic route described in the foundational patent EP0495432B1, which proceeds through an earlier intermediate analogous to Compound B, reports a cumulative yield of only 5.6% for reaching that stage and an overall yield of 0.25% for the entire 11-step sequence [1]. This quantitative disparity highlights the superior process efficiency gained by advancing to and utilizing a more functionally mature intermediate like Exatecan intermediate 11, circumventing low-yielding early-stage transformations [1].

Synthetic step yield
Reported
~57% formation yield
From precursor tricyclic lactone
Early-stage route cumulative yield: 5.6%
Supports convergent synthesis route selection
Recrystallization from isopropanol; cross-study comparison
Process Chemistry ADC Payload Synthesis Yield Optimization

Purity Specification Comparison

Exatecan intermediate 11 is commercially supplied with a minimum purity specification of >98% [1]. This specification is comparable to, but distinct from, the varying purity profiles reported for other intermediates in the exatecan synthetic cascade. For instance, Exatecan Intermediate 1 is available at purity levels ranging from 99% to 99.98% from different vendors [2], while Intermediate 4 dihydrochloride is supplied at 99.31% . The >98% specification for Intermediate 11 is a critical benchmark for its intended use in late-stage coupling reactions, where the presence of specific structurally-related impurities could significantly impact the yield and purity of the final exatecan derivative or ADC conjugate.

Purity specification
Specification review
>98%
Commercial minimum purity
Supports downstream conjugation specification review
Comparator intermediates range from 99% to 99.98%
Quality Control ADC Conjugation Analytical Chemistry

DMSO Solubility for ADC Conjugation

Exatecan intermediate 11 exhibits a specified solubility of 10 mM in DMSO [1]. This property is directly relevant for laboratory-scale conjugation reactions and in vitro assay preparation. For comparison, Exatecan Intermediate 1 demonstrates a significantly higher solubility of 25 mg/mL (approx. 95 mM) in DMSO . The lower solubility of Intermediate 11 is consistent with its more advanced, less polar, and more complex molecular structure (MW 264.25, C13H13FN2O3) compared to Intermediate 1 (MW 263.25, C13H13NO5) . While not a differentiating advantage in absolute terms, this defined solubility parameter is an essential piece of information for experimental design, ensuring proper dissolution and handling for subsequent conjugation steps.

DMSO solubility
Context-dependent
Intermediate 1110 mM
Intermediate 1~95 mM
In DMSO, commercial supplier data
Supports conjugation solvent planning
Lower solubility consistent with more complex scaffold
ADC Formulation Solubility Drug-Linker Conjugation

Exatecan Intermediate 11 ADC Applications


Optimized ADC Payload Synthesis

Exatecan intermediate 11 is ideally procured for use in established, high-yielding convergent synthetic routes to Exatecan mesylate. As evidenced by a step yield of approximately 57% compared to the significantly lower cumulative yields of earlier-stage routes (<6%) [1], this compound enables a more efficient, cost-effective, and scalable manufacturing process for the critical ADC warhead component. This is a primary application for process chemistry teams focused on developing robust, commercial-ready synthetic procedures for ADC payloads.

QC Reference Standard

Due to its defined purity specification (>98%) and its position as a key intermediate in a validated synthetic pathway, Exatecan intermediate 11 serves as an essential analytical reference standard. Quality control and analytical development laboratories utilize this compound to benchmark the identity, purity, and impurity profile of in-house synthesized material, ensuring batch-to-batch consistency and compliance with regulatory standards for ADC manufacturing.

Precursor for Novel ADC Payloads

In medicinal chemistry, Exatecan intermediate 11 is a versatile starting material for derivatization. Its functional groups allow for the introduction of novel linkers or for creating a library of exatecan analogs with potentially modified physicochemical or pharmacological properties. The defined solubility (10 mM in DMSO) is a critical parameter for researchers designing conjugation protocols in this context, ensuring the intermediate is handled appropriately during the creation of new ADC candidates.

Application
Selection Property
Validation Focus
ADC payload synthesis
Late-stage intermediate purity and yield context
Convergent synthetic route step-yield review
QC reference standard
Defined purity specification
Identity and impurity profile benchmarking
Novel payload derivatization
Functional group versatility and solubility context
Linker attachment and analog library design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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